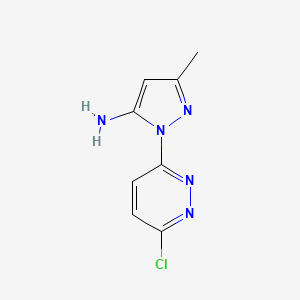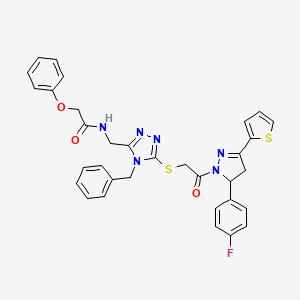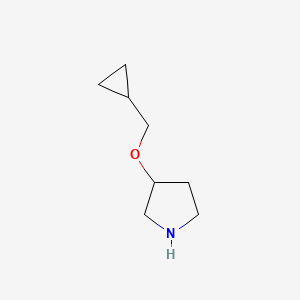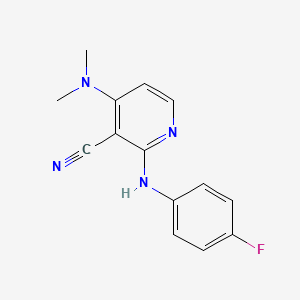
1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-amine
Vue d'ensemble
Description
1-(6-Chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-amine, otherwise known as CPMA, is a chemical compound that has been studied for its potential applications in scientific research. CPMA is a heterocyclic amine with a chloropyridazin-3-yl group and a 3-methyl-1H-pyrazol-5-amine group. CPMA is structurally related to other compounds in the pyridazine family, and it is a useful synthetic intermediate for the preparation of various compounds. CPMA has been studied for its potential uses in medicinal chemistry and biochemistry, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are currently being explored.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-amine and its derivatives have been explored in various scientific studies, focusing on their synthesis and potential biological activities. Notably, Aggarwal et al. (2020) discussed the efficient synthesis of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their derivatives as analgesic agents. The study emphasized an environmentally benign synthesis approach and evaluated the compounds' in vivo analgesic activity, showcasing moderate to good results compared to standard drugs (Aggarwal, Kaushik, Kumar, & Saini, 2020).
Crystal Structure and Antitumor Activities
In another study, Titi et al. (2020) synthesized hydroxymethyl pyrazole derivatives and analyzed their structures using various spectroscopic methods. The compounds exhibited interesting geometric parameters and potential biological activity against breast cancer and microbes. This study offers insights into the structural aspects of pyrazole derivatives and their potential pharmacological implications (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).
Cytotoxic Activities of Metal Complexes
Budzisz et al. (2010) explored the synthesis of new chelating ligands, including 1-(6-chloropyridazin-3-yl)-5-(2-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid methyl ester, and their complexes with Pt(II), Pd(II), and Cu(II) metal ions. The study delved into the crystal and molecular structures of these compounds and evaluated their cytotoxic activity, particularly discussing the modulation of expression of BAX and P53 genes (Budzisz, Miernicka, Lorenz, Mayer, Balcerczak, Krajewska, & Różalski, 2010).
Enzyme Inhibition and Molecular Docking
Chaudhry et al. (2017) conducted a study focusing on the synthesis of novel pyrazolylpyridazine amines and their in vitro yeast α-glucosidase inhibition. The research highlighted one particular derivative as a potent inhibitor and utilized molecular docking to further understand the structure-activity relationship of these compounds (Chaudhry, Ather, Akhtar, Shaukat, Ashraf, al-Rashida, Munawar, & Khan, 2017).
Propriétés
IUPAC Name |
2-(6-chloropyridazin-3-yl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5/c1-5-4-7(10)14(13-5)8-3-2-6(9)11-12-8/h2-4H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVWBZNDARWWSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2419313.png)




![[4-[(Z)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B2419323.png)
![2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2419324.png)
![8-methoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2419326.png)
![Methyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2419329.png)
![N-{4-[7-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B2419330.png)
![4,5-dimethoxy-2-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2419331.png)
